molecular formula C8H11F3O B3417511 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde CAS No. 1073722-40-3

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Cat. No.: B3417511
CAS No.: 1073722-40-3
M. Wt: 180.17 g/mol
InChI Key: ZYIWAPYAQGWZJE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a carbaldehyde group

Preparation Methods

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexane-1-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Methyl)cyclohexane-1-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.

    4-(Chloromethyl)cyclohexane-1-carbaldehyde:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWAPYAQGWZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073722-40-3
Record name 4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 3
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 4
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 5
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 6
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

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